molecular formula C19H23BrN2 B6039349 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine

1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B6039349
M. Wt: 359.3 g/mol
InChI Key: NUCCNQRNWDELCE-UHFFFAOYSA-N
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Description

1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as BB-DMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. The purpose of

Mechanism of Action

The exact mechanism of action of 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1A and 5-HT2A receptors, as well as a dopamine D2 receptor antagonist. This results in the modulation of various neurotransmitter systems, leading to its pharmacological effects.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been demonstrated to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Moreover, 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine may have potential as a treatment for stress-related disorders.

Advantages and Limitations for Lab Experiments

1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits high affinity and selectivity for various neurotransmitter receptors. Moreover, it has been extensively studied in animal models and in vitro assays, providing a wealth of data on its pharmacological effects. However, there are also limitations to its use in lab experiments. For example, 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has low water solubility, which can make it difficult to administer in certain assays. Moreover, its pharmacokinetic properties are not well understood, which can complicate interpretation of data.

Future Directions

There are several future directions for research on 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of novel drugs based on 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine for the treatment of psychiatric and neurological disorders. Another area of interest is the elucidation of its exact mechanism of action, which may provide insights into the pathophysiology of these disorders. Moreover, further studies are needed to investigate the pharmacokinetic properties of 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine and its potential for use in human clinical trials.

Synthesis Methods

1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base, such as potassium carbonate. The resulting product is purified using column chromatography to obtain 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine in high yield and purity.

Scientific Research Applications

1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential application in medicinal chemistry and drug discovery. It exhibits a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. Moreover, 1-(3-bromobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to possess high affinity and selectivity for various neurotransmitter receptors, such as serotonin, dopamine, and adrenergic receptors. This makes it a promising candidate for the development of novel drugs for the treatment of psychiatric and neurological disorders.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2/c1-15-6-7-16(2)19(12-15)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCCNQRNWDELCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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